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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the generation and

analysis of enterostatin knockout and knockdown models. Enterostatin, the N-terminal

pentapeptide of procolipase, is a key regulator of dietary fat intake, making these models

invaluable for research in obesity, metabolic disorders, and related drug development.[1][2]

Introduction to Enterostatin
Enterostatin is produced in the gastrointestinal tract from the cleavage of procolipase, a

cofactor for pancreatic lipase essential for fat digestion.[1][2] It has been shown to selectively

reduce fat intake and has been implicated in the regulation of body weight.[1] The signaling

pathways of enterostatin are complex, involving both peripheral and central mechanisms. The

peripheral pathway involves vagal afferent signaling to hypothalamic centers, while central

responses are mediated through serotonergic and opioidergic pathways.[1][3] A key molecular

target of enterostatin is the β-subunit of F1F0-ATPase.[2][4]

Enterostatin Knockout Models (Procolipase
Deficient Mice)
The generation of a procolipase knockout mouse model provides a complete and permanent

ablation of both procolipase and its product, enterostatin. This allows for the study of the

lifelong consequences of enterostatin deficiency.
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Quantitative Data Summary
Phenotype Genotype Diet Observation Reference

Body Weight Clps-/- Low Fat

30% less than

Clps+/+ and

Clps+/-

littermates in

pups. Maintained

reduced body

weight in

adulthood.

[1](--INVALID-

LINK--)

Clps-/- High Fat

Impaired weight

gain compared to

wild-type.

[1](--INVALID-

LINK--)

Food Intake Clps-/- Low Fat
Normal food

intake.

[1](--INVALID-

LINK--)

Clps-/- High Fat

Hyperphagia to

compensate for

fat

malabsorption.

[1](--INVALID-

LINK--)

Fat Absorption Clps-/- High Fat

Significant fat

malabsorption

(steatorrhea).

[1](--INVALID-

LINK--)

Clps-/- Low Fat No steatorrhea.
[1](--INVALID-

LINK--)

Postnatal

Survival
Clps-/- N/A

60% mortality

within the first 2

weeks of life.

[1](--INVALID-

LINK--)

Experimental Protocols
This protocol outlines the generation of mice with a targeted disruption of the procolipase

(Clps) gene.
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1. Targeting Vector Construction:

Isolate a genomic clone of the mouse procolipase gene from a 129/Sv genomic library.

Construct a targeting vector designed to replace a critical exon of the procolipase gene with

a neomycin resistance cassette (neo). The vector should contain homologous arms of

several kilobases flanking the neo cassette to facilitate homologous recombination.

Incorporate a negative selection marker, such as a thymidine kinase (TK) cassette, outside

the region of homology to select against random integration.

2. ES Cell Culture and Electroporation:

Culture 129/Sv-derived embryonic stem cells on a feeder layer of mitotically inactivated

mouse embryonic fibroblasts.

Linearize the targeting vector by restriction digest.

Electroporate the linearized targeting vector into the ES cells.

3. Selection of Homologous Recombinants:

Select for ES cells that have incorporated the targeting vector by treating with G418

(neomycin).

Select against random integration by treating with ganciclovir.

Isolate resistant clones and expand them.

Screen for homologous recombination events using PCR and Southern blot analysis with

probes located outside the targeting arms.

4. Generation of Chimeric Mice:

Inject ES cells containing the targeted procolipase allele into blastocysts from a donor mouse

strain (e.g., C57BL/6J).

Transfer the injected blastocysts into pseudopregnant recipient female mice.
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Identify chimeric offspring by coat color.

5. Germline Transmission and Breeding:

Breed chimeric mice with wild-type mice of the blastocyst donor strain.

Screen offspring for germline transmission of the targeted allele by PCR analysis of tail DNA.

Interbreed heterozygous (Clps+/-) mice to generate homozygous (Clps-/-) knockout mice.

Targeting Vector Construction

ES Cell Transfection Selection and Screening Chimeric Mouse Generation Breeding to Homozygosity

Isolate Genomic DNA Construct Targeting VectorLigation

ElectroporationCulture ES Cells Introduce Vector Drug SelectionG418 & Ganciclovir Isolate Clones PCR/Southern BlotVerify Targeting Blastocyst Injection Implant in Foster Mother Birth of Chimeras Breed with Wild-Type Identify Heterozygotes Interbreed Heterozygotes Procolipase KO Mouse
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Workflow for Generating Procolipase Knockout Mice.

Enterostatin Knockdown Models
For studies requiring temporal or tissue-specific reduction of enterostatin, shRNA-mediated

knockdown of procolipase offers a powerful alternative to a full knockout.

Quantitative Data Summary
Specific quantitative data for in vivo procolipase knockdown is limited in publicly available

literature. The expected phenotype would be a dose-dependent reduction in fat intake and

body weight, similar to but potentially less severe than the knockout model.
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This protocol describes the in vivo knockdown of procolipase using lentiviral delivery of shRNA.

1. shRNA Design and Vector Construction:

Design several shRNA sequences targeting the mouse procolipase (Clps) mRNA. Validated

or commercially available shRNA constructs are recommended (e.g., from Santa Cruz

Biotechnology or Sigma-Aldrich).[5]

Clone the shRNA template into a lentiviral vector containing a suitable promoter (e.g., U6)

and a selectable marker (e.g., puromycin resistance) and/or a fluorescent reporter (e.g.,

GFP).

2. Lentivirus Production:

Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids (e.g.,

psPAX2 and pMD2.G).

Harvest the virus-containing supernatant 48-72 hours post-transfection.

Concentrate the lentiviral particles by ultracentrifugation.

Determine the viral titer.

3. In Vivo Delivery:

Systemic Delivery: For widespread knockdown, lentiviral particles can be delivered

intravenously.

Tissue-Specific Delivery: For targeted knockdown (e.g., in the gut), direct injection into the

tissue of interest may be performed.

Include a control group receiving a lentivirus expressing a non-targeting (scrambled) shRNA.

4. Analysis of Knockdown and Phenotype:

After a sufficient period for shRNA expression and target knockdown (e.g., 1-2 weeks),

harvest tissues to assess procolipase mRNA and protein levels by qRT-PCR and Western

blot, respectively.
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Conduct phenotypic analyses as described in the phenotyping protocols below.

shRNA Vector Preparation Lentivirus Production In Vivo Transduction Analysis

Design/Select shRNA Clone into Lentiviral VectorLigation Co-transfect HEK293T Cells Harvest & Concentrate Virus Inject into Mice Allow for Expression Verify KnockdownqRT-PCR/Western Phenotypic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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